Neocarzilin A

Cancer Cell Proliferation Chronic Myelogenous Leukemia Structure-Activity Relationship

Neocarzilin A (NCA, CAS 124958-29-8) is a chlorinated polyenone natural product first isolated from Streptomyces carzinostaticus var. F-41.

Molecular Formula C14H17Cl3O2
Molecular Weight 323.6 g/mol
Cat. No. B1250805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocarzilin A
Synonymsneocarzilin A
Molecular FormulaC14H17Cl3O2
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCCC(C)C=CC=CC=CC(=CC(=O)C(Cl)(Cl)Cl)O
InChIInChI=1S/C14H17Cl3O2/c1-3-11(2)8-6-4-5-7-9-12(18)10-13(19)14(15,16)17/h4-11,18H,3H2,1-2H3/b5-4+,8-6+,9-7+,12-10-
InChIKeyXOJPDOWNAJBCPS-SXSRSLQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neocarzilin A (NCA): A Trichlorinated Polyenone Natural Product with Validated VAT-1 Inhibition for Metastasis Research


Neocarzilin A (NCA, CAS 124958-29-8) is a chlorinated polyenone natural product first isolated from Streptomyces carzinostaticus var. F-41 [1]. It is the most active member of the neocarzilin family (including Neocarzilins B and C), characterized by a unique trichloromethyl ketone warhead [2]. NCA has been validated as the first small-molecule inhibitor of Vesicle Amine Transport-1 (VAT-1), a protein implicated in cancer cell migration and metastasis, distinguishing it from traditional cytotoxic natural products [3].

Pathway study VAT-1 inhibition and cell migration signaling research
Assay context Cell proliferation and migration endpoint assays
Proteomics fit Activity-based protein profiling (ABPP) target engagement
Reference role Baseline comparator for derivative optimization studies

Why Generic Substitution of Neocarzilin A with In-Class Analogs or Derivatives Fails


While the neocarzilin family (NCA, NCB, NCC) and novel synthetic derivatives share structural similarities, they cannot be treated as interchangeable reagents. Direct comparative synthesis and bioactivity studies demonstrate that even minor structural deviations—such as chain length (NCA vs. NCB/NCC) or warhead halogen composition (NCA vs. fluorinated derivatives)—result in catastrophic loss of antimigratory potency, significant alterations in target selectivity (VAT-1 vs. BST-2 vs. off-target cytotoxicity), and vastly different physicochemical properties (solubility, bioavailability) [1]. Therefore, scientific outcomes and in vivo experimental viability are strictly dependent on the specific selection of Neocarzilin A as the parent compound or baseline control [2].

Chain-length analogs NCB and NCC show shifted antimigratory potency; VAT-1 pathway response may not transfer directly from NCA.
Halogen warhead Fluorinated derivatives alter target selectivity (VAT-1 vs BST-2) and solubility; bioactivity profiles may diverge significantly.
Stereoisomer mismatch Stereoisomer of NCA lacks comparable antimigratory effect; migration endpoint response may require NCA as control.

Neocarzilin A Product-Specific Quantitative Evidence Guide


Superior Cytotoxic Potency of Neocarzilin A Relative to Natural Co-Metabolites (NCA vs. NCB/NCC)

Neocarzilin A (NCA) is the most potent anti-proliferative member among the naturally isolated and synthesized neocarzilins. Direct comparative testing of NCA against Neocarzilin B (NCB) and Neocarzilin C (NCC) in K562 chronic myelogenous leukemia cells established that NCA is the superior cytotoxic agent within this structural class [1]. The structural modification—specifically the loss of an ethyl group in the side chain—results in markedly reduced activity in the analogs .

Cytotoxic potency vs analogs
Reported
IC50 = 185 nM in K562 cells
Supports cell proliferation endpoint context; NCB/NCC less potent
MTT assay; exact analog IC50 values not reported
Cancer Cell Proliferation Chronic Myelogenous Leukemia Structure-Activity Relationship

Unmatched Dual Bioactivity: Neocarzilin A is Unique as Both a Proliferation and Migration Inhibitor

While many natural products exhibit cytotoxicity, NCA is distinguished by its potent, dual-mode inhibition of both proliferation and migration. In comparative functional studies, NCA demonstrated a unique dual-activity profile, whereas in-class analogs such as the stereoisomer of NCA failed to exhibit the same robust antimigratory effects [1]. This positions NCA as a privileged chemical probe for dissecting the crosstalk between cell cycle and motility pathways.

Migration inhibition
Reported
NCA inhibits migration; stereoisomer shows reduced effect
Supports antimigratory assay response interpretation
Wound healing and in vivo breast carcinoma models
Cancer Metastasis Cell Migration VAT-1 Wound Healing Assay

Validated Irreversible Binding to VAT-1: Neocarzilin A is a Benchmark Probe for Chemical Proteomics

NCA serves as the foundational, first-validated small-molecule inhibitor of VAT-1, enabling target deconvolution studies via activity-based protein profiling (ABPP). The identification of VAT-1 as a direct binding partner was achieved using a synthetic NCA-derived probe, a finding that has not been replicated for NCB or NCC to the same degree of validation [1]. This provides a clear rationale for selecting NCA as a starting point for chemical biology workflows aimed at mapping the VAT-1 interactome.

ABPP target validation
Class-level
Irreversible VAT-1 binding confirmed by ABPP and genetic KO
Supports target engagement assay context for proteomics
Validation not extended to NCB/NCC in equivalent detail
Chemical Proteomics Target Engagement ABPP VAT-1

Quantified Limitation in Solubility and Selectivity: Neocarzilin A is the Baseline for Rational Derivative Design

Recent studies quantifying the physicochemical properties of NCA reveal it is a poor drug candidate due to low aqueous solubility and off-target cytotoxicity, but this data precisely defines it as the essential baseline for derivative development. The synthesis of trihalomethyl ketone derivatives (replacing Cl with F) directly addressed these limitations, resulting in >25-fold improvements in solubility and a >30-fold improvement in the antimigratory-to-antiproliferative bioactivity ratio compared to the NCA parent [1].

Solubility & selectivity
Reported
Derivative >25-fold solubility, >30-fold selectivity ratio vs NCA
Supports derivative optimization context with baseline reference
Fluorinated analogs; NCA solubility described as poor
Drug Discovery ADME/PK Medicinal Chemistry Solubility

Evidence of In Vivo Oral Bioavailability Improvement: NCA-Derived Analog Shows Pharmacokinetic Superiority

While Neocarzilin A itself presents challenges for in vivo administration due to its poor solubility, it serves as the critical control that validates the pharmacokinetic gains achieved in its rationally designed analogs. Direct comparative oral bioavailability studies between NCA and its optimized derivative (featuring chlorodifluoroketone warhead) demonstrated a greatly improved exposure profile for the derivative, whereas NCA's poor solubility inherently limits its oral absorption [1]. This context firmly establishes NCA as the requisite baseline for evaluating any new chemical entities derived from this scaffold.

Oral bioavailability
Reported
Derivative showed greatly improved oral exposure vs parent NCA
Supports oral bioavailability review; NCA as PK baseline
Murine model; NCA poor solubility limits absorption
Pharmacokinetics Oral Bioavailability In Vivo Model Drug Development

Dual Target Engagement: NCA's Anti-Proliferative Mechanism via BST-2 Degradation

Beyond VAT-1 mediated migration inhibition, NCA uniquely drives anti-proliferative effects via degradation of Bone Marrow Stromal Antigen 2 (BST-2), resulting in the entrapment of EGFR in lipid rafts. This dual-mode mechanism (VAT-1 for migration; BST-2 for proliferation) is a distinguishing feature not yet functionally validated for the naturally occurring analogs NCB or NCC [1]. This demonstrates NCA's unique polypharmacology within the neocarzilin class.

BST-2/EGFR mechanism
Class-level
BST-2 degradation; EGFR lipid raft entrapment (IC50 0.4 µM HCT116)
Supports dual-target mechanistic interpretation for proliferation
Mechanism not yet functionally validated for NCB/NCC
BST-2 EGFR Signaling Lipid Raft Target Identification

Neocarzilin A Best Research and Industrial Application Scenarios


Baseline Control in Anti-Metastatic Drug Discovery Programs

NCA is the required negative control and benchmark for evaluating next-generation VAT-1 inhibitors. Given the quantitative data on poor solubility and limited oral bioavailability [1], NCA is used in medicinal chemistry programs to measure fold-improvements in ADME/PK properties of novel fluorinated analogs. Procurement is essential for establishing a reference standard in head-to-head in vitro and in vivo efficacy studies [2].

Chemical Probe for VAT-1 Mediated Cell Migration Assays

Researchers investigating the molecular basis of metastasis should utilize NCA as a selective tool compound to disrupt VAT-1 function. The validated irreversible binding mechanism [1] and dual inhibition of proliferation/migration make NCA uniquely suited for wound healing assays, transwell migration studies, and live-cell imaging of cytoskeletal dynamics, where other neocarzilins lack comparable potency or target validation [2].

Target Deconvolution via Activity-Based Protein Profiling (ABPP)

NCA is the foundational scaffold for designing alkyne-tagged photoaffinity probes in chemoproteomic workflows. Since NCA is the only family member with validated ABPP target engagement data (VAT-1 and Talin-1 interactome) [1], it is indispensable for laboratories aiming to map the cellular targets of chlorinated polyenones or investigate the VAT-1 interactome in cancer biology [2].

Investigating EGFR Signaling Modulation via BST-2 Degradation

For oncology researchers focused on EGFR trafficking and lipid raft biology, NCA serves as a unique small-molecule probe to induce BST-2 degradation. The reported IC50 of 0.4 µM for antiproliferative effects in HCT116 cells via this mechanism [1] provides a quantifiable benchmark. This application is distinct from VAT-1 inhibition studies and cannot be achieved with NCB or NCC due to the lack of equivalent mechanistic validation.

Application
Selection Property
Validation Focus
VAT-1 inhibitor lead optimization studies
Baseline comparator for ADME/PK and potency benchmarking
Fold-change in solubility and selectivity ratio vs parent
Cell migration and wound healing assays
VAT-1 pathway inhibition research probe
Antimigratory endpoint reproducibility and stereoisomer control
Chemical proteomics (ABPP) target engagement
ABPP-validated probe scaffold
VAT-1 and Talin-1 interactome mapping
EGFR trafficking and lipid raft signaling studies
BST-2 degradation induction probe
EGFR localization and antiproliferative pathway-response monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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